2-(4-chlorophenoxy)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chlorophenoxy group, an ethylsulfonyl-substituted pyridazinyl group, and a phenylacetamide moiety. Its unique chemical properties make it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to form 4-chlorophenol, which is then reacted with chloroacetic acid to yield 2-(4-chlorophenoxy)acetic acid.
Synthesis of the Pyridazinyl Intermediate: The pyridazinyl moiety is synthesized by reacting 3-chloropyridazine with ethylsulfonyl chloride under basic conditions to form 6-(ethylsulfonyl)pyridazine.
Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the pyridazinyl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)acetic acid: A simpler analog with similar structural features.
6-(ethylsulfonyl)pyridazine: Shares the pyridazinyl moiety.
N-phenylacetamide: Contains the phenylacetamide group.
Uniqueness
2-(4-chlorophenoxy)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications.
Biological Activity
2-(4-chlorophenoxy)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity against pathogens, particularly in antimicrobial and anticancer contexts.
The synthesis of this compound involves several key steps:
-
Formation of Chlorophenoxy Intermediate :
- 4-chlorophenol is reacted with chloroacetic acid to yield 2-(4-chlorophenoxy)acetic acid.
-
Synthesis of Pyridazinyl Intermediate :
- 3-chloropyridazine is reacted with ethylsulfonyl chloride under basic conditions to form the pyridazinyl moiety.
-
Final Coupling :
- The chlorophenoxy and pyridazinyl intermediates are coupled to form the final product through acetamide formation.
The mechanism of action of this compound involves its interaction with specific molecular targets, likely including enzymes or receptors that modulate biological pathways. The presence of the chlorophenoxy and pyridazinyl groups suggests potential interactions with hydrophobic pockets and hydrogen bonding sites within biological molecules, which may enhance its bioactivity .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study assessing chloroacetamides showed that those with halogenated substituents on the phenyl ring were particularly effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
Table 1: Antimicrobial Efficacy of Related Compounds
Compound Name | Target Pathogen | Activity Level |
---|---|---|
Compound A | Staphylococcus aureus | High |
Compound B | MRSA | Moderate |
Compound C | Escherichia coli | Low |
Compound D | Candida albicans | Moderate |
Anticancer Activity
The compound's potential as an anticancer agent is also being explored. Preliminary studies have suggested that the structure may inhibit cancer cell proliferation by interfering with specific cellular pathways involved in tumor growth. For instance, compounds with similar structural features have shown cytotoxic effects in various cancer cell lines, indicating a promising avenue for further research .
Case Study Example :
In a study evaluating a series of chloroacetamides, researchers found that compounds bearing electron-withdrawing groups demonstrated enhanced cytotoxicity against cancer cells. The presence of the chlorophenoxy group was noted to be particularly beneficial for activity against certain cancer types .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that the biological activity of similar compounds significantly varies based on the substituents on the phenyl ring. For instance, halogenated phenyl rings enhance lipophilicity, facilitating better membrane penetration and higher antimicrobial efficacy .
Table 2: SAR Analysis of Selected Compounds
Compound | Substituent Type | Biological Activity |
---|---|---|
Compound E | Halogen | High |
Compound F | Alkyl | Moderate |
Compound G | No substituent | Low |
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c1-2-29(26,27)20-12-11-18(23-24-20)14-3-7-16(8-4-14)22-19(25)13-28-17-9-5-15(21)6-10-17/h3-12H,2,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSXILGBORVPNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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